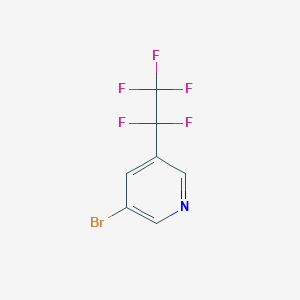

3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5N/c8-5-1-4(2-14-3-5)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKFNTCRJCNAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its unique structural properties and potential biological applications. The incorporation of a bromine atom and a pentafluoroethyl group significantly alters its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with molecular targets, and implications for drug discovery.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a pentafluoroethyl substituent at the 5-position of the pyridine ring. This unique configuration enhances its lipophilicity and stability in biological systems. The presence of fluorine atoms is known to influence the electronic properties of compounds, potentially increasing their binding affinity to various biological targets.

3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine interacts with specific enzymes and receptors within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, affecting signal transduction processes.

The fluorinated groups enhance the compound's ability to form stable complexes with these targets, which is crucial for its bioactive properties.

Biological Activity

Research indicates that 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine exhibits several bioactive properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Enzyme Interaction : It has been shown to modulate the activity of enzymes such as branched-chain amino acid transaminases (BCATs), which play critical roles in amino acid metabolism and cancer biology .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential activity against bacterial strains |

| Enzyme Inhibition | Modulation of BCATs and other metabolic enzymes |

| Receptor Interaction | Possible modulation of receptor functions |

Case Studies

Recent studies have explored the biological implications of similar compounds with fluorinated groups. For instance:

- Study on Related Compounds : Research on 3-chloro-2-(pentafluoroethyl)pyridine highlighted its effectiveness in modulating enzyme activities and its potential as a drug candidate due to enhanced membrane permeability.

- In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant inhibitory effects on specific bacterial strains at varying concentrations, suggesting that 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine could yield similar results .

Implications for Drug Discovery

The unique structural features of 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine make it a promising candidate for further research in drug development. Its ability to penetrate biological membranes effectively could enhance its therapeutic efficacy. Additionally, understanding its structure-activity relationship (SAR) will be vital in optimizing its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.